molecular formula C15H13ClN2O5 B3980906 N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide

N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide

Cat. No.: B3980906
M. Wt: 336.72 g/mol
InChI Key: AVNQSLACTCHNBM-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro and nitro group on the phenyl ring, and two methoxy groups on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: Formation of N-(2-amino-4-chlorophenyl)-3,5-dimethoxybenzamide.

    Substitution: Formation of N-(2-substituted-4-nitrophenyl)-3,5-dimethoxybenzamide.

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrophenol
  • 2-chloro-5-nitrophenol
  • 4-chloro-2-nitrophenol
  • 2,6-dichloro-4-nitrophenol

Uniqueness

N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, along with two methoxy groups on the benzamide ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-11-5-9(6-12(8-11)23-2)15(19)17-14-4-3-10(18(20)21)7-13(14)16/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNQSLACTCHNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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